molecular formula C9H8N2O3 B14082496 Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate

Cat. No.: B14082496
M. Wt: 192.17 g/mol
InChI Key: RLXIDKADVZIYEL-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate typically involves the reaction of cyanoacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
  • 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone

Uniqueness

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyano and ester functional groups provide versatile reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-cyano-1-methyl-6-oxopyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-11-7(5-10)3-6(4-8(11)12)9(13)14-2/h3-4H,1-2H3

InChI Key

RLXIDKADVZIYEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C(=O)OC)C#N

Origin of Product

United States

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